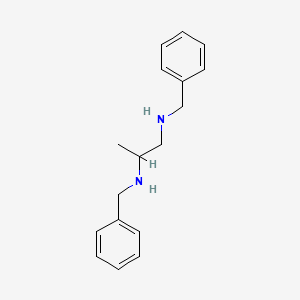

1-N,2-N-dibenzylpropane-1,2-diamine

描述

Introduction to 1-N,2-N-Dibenzylpropane-1,2-Diamine

This compound constitutes a structurally complex organic compound that belongs to the broader family of substituted propanediamines. This compound features a three-carbon aliphatic chain backbone with amine functionalities at positions 1 and 2, where each nitrogen atom carries a benzyl substituent group. The molecular architecture of this compound creates an asymmetric center at the second carbon position, rendering it a chiral molecule with significant stereochemical implications. The presence of aromatic benzyl groups attached to the nitrogen atoms confers unique electronic and steric properties that distinguish it from simpler diamine compounds.

The chemical significance of this compound extends beyond its structural complexity to encompass its role as a coordination ligand in metal complex formation. Research has documented its ability to chelate metal ions through its two nitrogen donor atoms, forming stable five-membered chelate rings. This coordination behavior has been exploited in the synthesis of copper complexes, where the compound demonstrates its capacity to bridge metal centers and create dimeric structures. The compound's molecular geometry and electronic properties make it particularly suitable for applications requiring controlled coordination environments.

Chemical Identity and Nomenclature

The comprehensive identification of this compound requires examination of its systematic nomenclature, alternative naming conventions, and structural relationships within the broader context of propane diamine derivatives. The compound's chemical identity is established through multiple nomenclature systems, each reflecting different aspects of its molecular structure and functional group arrangement.

Systematic IUPAC Name

The systematic International Union of Pure and Applied Chemistry name for this compound is 1,2-Propanediamine, N1,N2-bis(phenylmethyl), which precisely describes the molecular structure according to established nomenclature conventions. This systematic name clearly indicates the presence of a propane-1,2-diamine backbone with phenylmethyl (benzyl) substituents attached to both nitrogen atoms. The designation N1,N2-bis(phenylmethyl) specifically identifies the substitution pattern, indicating that both the first and second nitrogen atoms carry benzyl groups.

Alternative systematic nomenclature includes N,N-dibenzylpropane-1,2-diamine, which emphasizes the dibenzyl substitution pattern on the diamine framework. This naming convention follows the practice of identifying substituent groups followed by the parent diamine structure. The systematic approach ensures unambiguous identification of the compound's structure, particularly important given the existence of multiple isomeric forms of dibenzylpropanediamines with different substitution patterns.

The molecular formula C17H22N2 reflects the complete atomic composition, comprising seventeen carbon atoms, twenty-two hydrogen atoms, and two nitrogen atoms. This formula encompasses the propane backbone (three carbons), two benzyl groups (fourteen carbons total), and the associated hydrogen atoms. The molecular weight has been consistently reported as approximately 254.37 grams per mole across multiple sources.

Alternative Synonyms and Registry Numbers

The compound is identified by several alternative synonyms that reflect different nomenclature approaches and historical naming practices. The Chemical Abstracts Service registry number 42164-56-7 serves as the primary unique identifier for this specific compound. This registry number ensures unambiguous identification across chemical databases and literature sources, eliminating potential confusion with structural isomers or related compounds.

| Synonym | Registry/Source | Nomenclature Type |

|---|---|---|

| N,N-dibenzylpropane-1,2-diamine | CAS 42164-56-7 | Substitutive nomenclature |

| 1,2-Propanediamine,N1,N2-bis(phenylmethyl) | CAS 42164-56-7 | Systematic IUPAC |

| N1,N2-dibenzylpropane-1,2-diamine | Various databases | Modified systematic |

| 1,2-Propanediamine, N,N'-bis(phenylmethyl) | Historical sources | Alternative systematic |

Additional synonyms include N,N'-Dibenzyl-1,2-propanediamine and 1,2-Propanediamine,N,N'-bis(phenylmethyl), which represent variations in the systematic naming approach. These alternatives reflect different conventions for indicating the substitution positions and may appear in various chemical databases and literature sources. The InChIKey identifier NADLSYHUPNECSA-UHFFFAOYSA-N provides an additional unique computational identifier for database searches and structural verification.

The compound has been assigned several database-specific identifiers, including PubChem Compound Identifier numbers and chemical structure notation systems. These identifiers facilitate cross-referencing between different chemical information systems and ensure accurate compound identification in scientific literature and patent databases.

Structural Relationship to Propane Diamine Derivatives

This compound belongs to the broader family of propanediamine derivatives, which encompasses compounds with varying substitution patterns and stereochemical configurations. The parent compound, 1,2-diaminopropane (propane-1,2-diamine), represents the simplest member of this family with the molecular formula CH3CH(NH2)CH2NH2. This parent structure serves as the foundational backbone upon which various substituent groups can be introduced to create derivatives with enhanced properties and specific functionalities.

The structural relationship between this compound and other propanediamine derivatives can be understood through systematic comparison of substitution patterns. While the 1,2-isomer features adjacent nitrogen atoms creating a potential chelating arrangement, the 1,3-isomer (1,3-diaminopropane) positions the nitrogen atoms at terminal positions of the propyl chain. This positional difference significantly impacts the coordination chemistry and conformational behavior of the respective derivatives.

Notable structural relatives include N,N'-dibenzyl-1,3-propanediamine (CAS 10239-34-6), which features the same dibenzyl substitution pattern but with nitrogen atoms at positions 1 and 3 of the propane chain. This 1,3-isomer exhibits different coordination geometry and chelation behavior compared to the 1,2-isomer, demonstrating the importance of substitution position in determining molecular properties. The 1,3-derivative forms larger chelate rings when coordinating to metal centers, potentially leading to different stability constants and coordination preferences.

The chiral nature of this compound distinguishes it from symmetric derivatives and introduces stereochemical complexity that influences its chemical behavior. The presence of an asymmetric carbon at position 2 creates the possibility for enantiomeric forms, which may exhibit different biological activities and coordination behaviors. This stereochemical aspect aligns with the broader category of chiral diamines that includes compounds such as 1,2-diaminocyclohexane and 2,3-diaminobutane, which similarly possess asymmetric centers that influence their chemical properties.

属性

CAS 编号 |

42164-56-7 |

|---|---|

分子式 |

C17H22N2 |

分子量 |

254.37 g/mol |

IUPAC 名称 |

1-N,2-N-dibenzylpropane-1,2-diamine |

InChI |

InChI=1S/C17H22N2/c1-15(19-14-17-10-6-3-7-11-17)12-18-13-16-8-4-2-5-9-16/h2-11,15,18-19H,12-14H2,1H3 |

InChI 键 |

NADLSYHUPNECSA-UHFFFAOYSA-N |

SMILES |

CC(CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |

规范 SMILES |

CC(CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |

产品来源 |

United States |

科学研究应用

Applications in Coordination Chemistry

Bidentate Ligand

Dibenzylpropanediamine acts as a bidentate ligand, coordinating with metal ions to form stable complexes. This property is crucial in the synthesis of various metal complexes used in catalysis and materials science. For instance, it has been utilized in the formation of copper(II) complexes, where it coordinates through its amine groups to stabilize the metal center .

| Metal Complex | Ligand Used | Application |

|---|---|---|

| Copper(II) | N,N'-dibenzylpropane-1,2-diamine | Catalysis, coordination chemistry |

| Platinum(II) | N-benzyl-1,3-propanediamine derivatives | Potential anticancer agents |

Medicinal Chemistry

Anticancer Activity

Research indicates that complexes formed with dibenzylpropanediamine derivatives exhibit promising anticancer properties. For example, platinum complexes synthesized using this ligand have shown activity against various tumor types, similar to known agents like cisplatin but with potentially reduced side effects . The incorporation of aromatic groups enhances the interaction with DNA, promoting cytotoxicity in cancer cells.

Case Study: Synthesis of Platinum Complexes

A study detailed the synthesis of several platinum complexes using N-benzyl-1,3-propanediamine derivatives as ligands. These complexes were tested for their anticancer efficacy and demonstrated significant activity against resistant cell lines . The following table summarizes key findings:

| Complex | Activity | Notes |

|---|---|---|

| (N-benzyl-1,3-propanediamine)dichloroplatinum(II) | High against multiple tumor types | Analogous to cisplatin |

| [N-(4-chlorobenzyl)propane-1,3-diamine]dichloroplatinum(II) | Moderate activity | Structural modifications increased efficacy |

Industrial Applications

Curing Agents for Epoxy Resins

Dibenzylpropanediamine is also explored as a curing agent for epoxy resins. Its ability to enhance mechanical properties and thermal stability makes it desirable for industrial applications. A recent patent highlighted its formulation with other amines to optimize curing processes .

化学反应分析

Cyclization with Aldehydes to Form Imidazolidines

N,N′-Dibenzylpropane-1,2-diamine undergoes cyclocondensation with aromatic aldehydes to yield substituted imidazolidines. For example:

-

Reaction with 4-chlorobenzaldehyde :

Coordination Chemistry with Metal Ions

The diamine acts as a bidentate ligand, forming stable complexes with transition metals.

(a) Copper(II) Chloride Complexation

-

Reaction :

Table 2: Copper(II) Complex Structural Parameters

| Bond/Parameter | Value (Å/°) | Reference |

|---|---|---|

| Cu–N (average) | 2.02 | |

| Cu–Cl (equatorial) | 2.30–2.35 | |

| Cu–Cl (apical) | 2.99 | |

| N–H···Cl distance | 2.40–2.60 |

Reductive Amination and Ligand Preparation

The diamine serves as a precursor for chiral ligands via diimine reduction:

-

Step 1 : Condensation with aldehydes (e.g., benzaldehyde, salicylaldehyde) to form diimines .

-

Step 2 : Reduction with NaBH₄ yields N,N′-dibenzylpropane-1,2-diamine derivatives .

Acid-Base Reactivity and Salen-Type Ligand Formation

Though not explicitly documented for the dibenzyl derivative, parent 1,2-diaminopropane reacts with salicylaldehyde to form salen-type ligands (e.g., N,N′-disalicylidene-1,2-propanediamine) . These ligands are critical in:

-

Metal deactivation : Added to motor oils to inhibit catalytic metal-induced oxidation .

-

Asymmetric catalysis : Chiral environments for enantioselective reactions .

Key Research Findings

-

Steric Effects : Benzyl groups hinder axial coordination in metal complexes, favoring distorted geometries (e.g., square-pyramidal Cu(II)) .

-

Hydrogen Bonding : Stabilizes dimeric structures in copper complexes, influencing solubility and reactivity .

-

Synthetic Flexibility : Adaptable to diverse aldehydes, enabling tailored imidazolidine derivatives for pharmaceutical or material science applications .

相似化合物的比较

Key Findings :

- Propane-1,2-diamine derivatives exhibit enhanced steric bulk compared to ethane-1,2-diamine analogs, affecting their coordination geometry in metal complexes .

- Ethane-1,2-diamine derivatives like N,N′-Dibenzylethylenediamine are widely used in drug formulations due to their stability and solubility, whereas propane-1,2-diamine analogs are less explored in this context .

Substituent Effects: Benzyl vs. Alkyl/Aryl Groups

Substituents on the nitrogen atoms modulate electronic and steric properties:

Key Findings :

Antimicrobial Activity

Corrosion Inhibition

- DFT studies on aliphatic amines (e.g., DETA, TETA) reveal that amine group density and electron-donating capacity correlate with corrosion inhibition efficiency . Propane-1,2-diamine derivatives with benzyl groups may offer superior performance due to enhanced electron donation, though experimental data are lacking .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | LogP (Estimated) |

|---|---|---|---|---|

| This compound | C₁₇H₂₂N₂ | 254.377 | Benzyl, Benzyl | ~3.5 |

| N,N′-Dibenzylethylenediamine | C₁₆H₂₀N₂ | 240.346 | Benzyl, Benzyl | ~3.2 |

| N,N,N′,N′-Tetramethyl-1,2-diaminopropane | C₇H₁₈N₂ | 130.235 | Methyl, Methyl | ~0.8 |

| N~2~,N~2~-Diethylpropane-1,2-diamine | C₇H₁₈N₂ | 130.235 | Diethyl | ~1.2 |

准备方法

Molecular Architecture

The compound features a propane backbone with two benzyl groups attached to the primary amine functionalities. The IUPAC name, 1-N,2-N-dibenzylpropane-1,2-diamine, reflects this substitution pattern. The molecular formula (C₁₇H₂₂N₂) and weight (254.37 g/mol) are consistent with crystallographic data from copper(II) complexes, where the ligand adopts a distorted square-pyramidal geometry around the metal center. The SMILES notation (CC(CNCC1=CC=CC=C1)NCC2=CC=CC=C2) further clarifies the branching and benzyl attachments.

Crystallographic Insights

In the copper(II) complex [Cu₂Cl₄(C₁₇H₂₂N₂)₂], the ligand coordinates via its two nitrogen atoms, forming intramolecular N–H···Cl hydrogen bonds. The Cu–N bond lengths range from 2.010–2.034 Å, while the apical Cu–Cl distance extends to 2.9858 Å, indicative of a weakly bonded chloride anion. These structural details confirm the ligand’s ability to stabilize transition metals in non-linear geometries.

Synthetic Methodologies

Alkylation of Propane-1,2-Diamine

A plausible route involves the double alkylation of propane-1,2-diamine with benzyl bromide or chloride. This method parallels the synthesis of N,N′-di-tert-butylpropane-1,3-diamine (DTBPDA), where a dihalopropane reacts with excess amine.

Hypothetical Procedure

- Reagents : Propane-1,2-diamine (1 equiv), benzyl bromide (2.2 equiv), potassium carbonate (2.5 equiv).

- Solvent : Anhydrous ethanol or tetrahydrofuran.

- Conditions : Reflux under inert atmosphere for 24–48 hours.

- Workup : Filtration to remove KBr byproducts, followed by solvent evaporation and chromatography.

Challenges :

- Over-alkylation to quaternary ammonium salts.

- Steric hindrance from benzyl groups complicating the second alkylation.

Reductive Amination

An alternative approach employs reductive amination of propane-1,2-diamine with benzaldehyde. This method avoids harsh alkylating agents but requires precise stoichiometry.

Hypothetical Procedure

- Reagents : Propane-1,2-diamine (1 equiv), benzaldehyde (2 equiv), sodium cyanoborohydride (2 equiv).

- Solvent : Methanol or dichloromethane.

- Conditions : Stir at room temperature for 12–24 hours under acidic (pH 4–6) conditions.

- Workup : Neutralization, extraction with organic solvents, and rotary evaporation.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for this compound are unavailable, analogous diamines exhibit distinct signals:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 254.37 (C₁₇H₂₂N₂⁺). Fragmentation patterns likely include losses of benzyl groups (–C₇H₇, m/z 91) and propane backbone cleavage.

X-ray Crystallography

In the copper(II) complex, the ligand’s bonding parameters are unequivocally determined. The N–Cu–N bite angle of 84.19° and Cu–N distances of 2.010–2.034 Å highlight its flexibility in metal coordination.

Applications in Coordination Chemistry

Copper(II) Complexes

The title compound forms centrosymmetric dimers with copper(II) chloride, as shown in Figure 1. Each Cu(II) center adopts a distorted square-pyramidal geometry, with two chloride ions and two nitrogen donors from the diamine ligand.

Key Bond Lengths and Angles

| Parameter | Value |

|---|---|

| Cu–N1 | 2.034 Å |

| Cu–N2 | 2.010 Å |

| Cu–Cl1 | 2.2598 Å |

| N1–Cu–N2 | 84.19° |

| Cl1–Cu–Cl2 | 94.90° |

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-N,2-N-dibenzylpropane-1,2-diamine, and how can reaction efficiency be monitored?

- Methodology : The compound can be synthesized via reductive amination or alkylation of propane-1,2-diamine with benzyl halides. For example, benzylation of the diamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) yields the target product. Reaction progress can be monitored using thin-layer chromatography (TLC) or LC-MS to track the consumption of starting materials. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is essential to isolate high-purity product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Look for signals corresponding to benzyl groups (δ ~7.2–7.4 ppm for aromatic protons, δ ~50–55 ppm for CH₂ groups adjacent to nitrogen).

- IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm amine functionality.

- Mass Spectrometry : The molecular ion peak at m/z 254.38 (M⁺) matches the compound’s molecular weight. High-resolution MS (HRMS) can validate the exact mass (254.1783 g/mol) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodology : Recrystallization from ethanol/water (8:2 v/v) or ethyl acetate/hexane mixtures is effective. Slow cooling promotes crystal growth, while solubility tests at varying temperatures ensure minimal co-solvent impurities. Purity is confirmed via melting point analysis (literature comparison) and HPLC .

Advanced Research Questions

Q. How can crystallographic data resolve potential stereochemical ambiguities in this compound derivatives?

- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and SHELXD (for structure solution) can determine absolute configuration. For non-centrosymmetric structures, Flack’s x parameter is superior to Rogers’s η in resolving enantiomorph-polarity, especially in near-symmetric systems . Simulated intensity data analysis (e.g., using SHELXE) helps validate models against experimental data .

Q. What challenges arise in coordinating this compound with transition metals, and how do benzyl groups influence ligand behavior?

- Methodology : The bulky benzyl groups sterically hinder metal coordination, favoring selective binding to smaller metal ions (e.g., Cu²⁺ or Ni²⁺). Comparative studies with unsubstituted diamines (e.g., ethylenediamine) reveal reduced ligand flexibility and altered stability constants. UV-Vis spectroscopy and cyclic voltammetry assess coordination geometry and redox activity .

Q. How can contradictory crystallographic data (e.g., twinning or pseudo-symmetry) be addressed during structure refinement?

- Methodology : For twinned crystals, SHELXL’s twin refinement tools (BASF parameter) or the Hooft y statistic improve convergence. Pseudo-symmetry is mitigated by refining anisotropic displacement parameters and validating hydrogen bonding networks. High-resolution data (>1.0 Å) reduce model bias .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Natural Bond Orbital (NBO) analysis identifies charge distribution at amine sites, correlating with experimental kinetics. Molecular dynamics simulations assess solvent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。